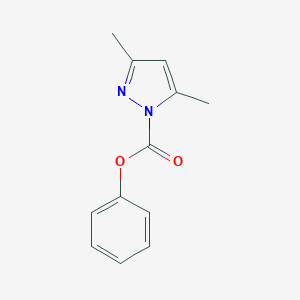![molecular formula C22H17N5O3 B403277 (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403277.png)
(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazolones. This compound is known for its unique structural features, which include a hydrazone linkage and a pyrazolone ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methyl-3-nitrobenzohydrazide with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazone linkage can be reduced to a hydrazine derivative using sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: 4-[(4-Methyl-3-amino-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one.
Reduction: 4-[(4-Methyl-3-nitro-phenyl)-hydrazine]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazone linkage.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The hydrazone linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Nitro-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
- 4-[(4-Methyl-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
Uniqueness
(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the presence of both a nitro group and a hydrazone linkage, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H17N5O3 |
|---|---|
Poids moléculaire |
399.4g/mol |
Nom IUPAC |
4-[(4-methyl-3-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N5O3/c1-15-12-13-17(14-19(15)27(29)30)23-24-21-20(16-8-4-2-5-9-16)25-26(22(21)28)18-10-6-3-7-11-18/h2-14,25H,1H3 |
Clé InChI |
UKQFDURBIUCJSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403194.png)
![3-chloro-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403195.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403196.png)
![(5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B403200.png)
![[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] benzoate](/img/structure/B403202.png)
![5-(2-Chlorobenzylidene)-3-[(3-chloro-4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B403203.png)
![5-(2-Chlorobenzylidene)-3-[(3-chloro-4-methylanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B403207.png)
![2,2,2-trifluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B403210.png)
![4-[2-(1,3-Benzothiazol-2-yl)carbohydrazonoyl]phenyl benzoate](/img/structure/B403211.png)
![4-chloro-N-[4'-({4-chloro-3-nitrobenzoyl}amino)-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]-3-nitrobenzamide](/img/structure/B403213.png)


![4-[3-(benzyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B403216.png)

